3-Ethylbenzoic acid

概要

説明

3-Ethylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Ethylbenzoic acid (C9H10O2), a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of the biological activity associated with this compound, including its effects on cellular mechanisms, potential therapeutic uses, and relevant studies.

- Molecular Formula: C9H10O2

- Molecular Weight: 150.1745 g/mol

- CAS Registry Number: 619-20-5

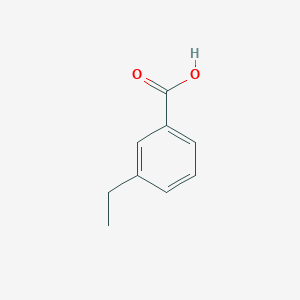

- Structure: The compound consists of a benzoic acid moiety with an ethyl group attached at the meta position.

1. Enzyme Interaction and Protein Modulation

Research has shown that benzoic acid derivatives, including this compound, can influence various enzymatic activities. A study highlighted that certain benzoic acids promote the activity of key protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts. Among these compounds, some derivatives exhibited significant activation of cathepsins B and L, which are crucial for protein turnover and cellular homeostasis .

Table 1: Enzymatic Activity Induction by Benzoic Acid Derivatives

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) | UPP Activation (%) |

|---|---|---|---|

| This compound | Not specifically reported | Not specifically reported | Potentially active |

| Other Benzoic Derivatives | Up to 467.3 | Significant | Enhanced |

2. Antioxidant and Antimicrobial Properties

Benzoic acid derivatives have been studied for their antioxidant properties, which can protect cells from oxidative stress. Additionally, some studies suggest that these compounds may exhibit antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated such properties .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of benzoic acid derivatives have been explored in cancer research. Certain studies indicate that modifications to the benzoic acid structure can lead to increased cytotoxicity against cancer cell lines, suggesting a potential role for these compounds in cancer therapy. For instance, related compounds have shown promising results in inhibiting cell growth in liver cancer cells .

Table 2: Cytotoxic Effects of Related Compounds

| Compound | Cancer Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Ethyl Paraben | Hep-G2 | Not reported | Potential anticancer |

| Modified Benzoates | A2058 | Not reported | Cytotoxic effects noted |

| This compound | Not directly tested | N/A | Further investigation needed |

Case Study 1: Protein Degradation Pathways

A study conducted on the biological evaluation of benzoic acid derivatives found that certain compounds significantly enhanced proteasomal activity in fibroblasts without inducing cytotoxicity. This indicates a potential therapeutic application in age-related diseases where protein degradation pathways are compromised .

Case Study 2: Antimicrobial Activity

While direct studies on this compound's antimicrobial properties are sparse, related research indicates that structurally similar compounds possess notable antimicrobial effects. This suggests that further exploration into the antimicrobial potential of this compound could yield valuable insights for pharmaceutical applications .

科学的研究の応用

Organic Synthesis

a. Precursor in Chemical Reactions

3-Ethylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It can be used to produce esters, amides, and other derivatives through standard organic reactions such as esterification and amidation. Its unique structure allows for selective functionalization, making it a valuable building block in synthetic organic chemistry.

b. Synthesis of Pharmaceuticals

This compound has potential applications in the pharmaceutical industry as a precursor for drug synthesis. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic properties.

Materials Science

a. Polymer Chemistry

this compound can be utilized in the production of polyesters and other polymeric materials. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, which are essential for applications in coatings, adhesives, and composite materials.

b. Liquid Crystals

Research indicates that this compound derivatives can be components in liquid crystal displays (LCDs). The unique properties of this compound allow it to contribute to the electro-optical characteristics required for advanced display technologies.

Medicinal Chemistry

a. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for further investigation as a potential antimicrobial agent in pharmaceuticals.

b. Anti-inflammatory Properties

Research into the anti-inflammatory effects of this compound and its derivatives suggests potential therapeutic uses in treating inflammatory diseases. The mechanism of action may involve modulation of inflammatory pathways, although further studies are required to elucidate these effects fully.

-

Synthesis of Esters for Flavoring Agents

- Researchers synthesized ethyl benzoate from this compound via Fischer esterification, demonstrating its utility in producing flavoring agents used in food industries.

-

Development of Antimicrobial Agents

- A study explored the modification of this compound to enhance its antimicrobial efficacy against E.coli and Staphylococcus aureus, highlighting its potential in pharmaceutical applications.

-

Polymer Development

- A research project investigated the use of this compound in synthesizing high-performance polyesters for use in industrial applications, showcasing its role in advancing material science.

特性

IUPAC Name |

3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSUAKIRZZMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210924 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-20-5 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid tell us about the potential applications of 3-ethylbenzoic acid?

A1: The synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, as described in the paper, highlights the possibility of creating tailored benzoic acid derivatives with specific substitutions []. While the study doesn't delve into the applications of these compounds, the presence of the ethyl group and methoxy groups in the synthesized derivative suggests potential avenues for further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。